molecular formula C14H9FO4 B6401220 2-Fluoro-5-(3,4-methylenedioxyphenyl)benzoic acid CAS No. 1261965-83-6

2-Fluoro-5-(3,4-methylenedioxyphenyl)benzoic acid

Cat. No.: B6401220
CAS No.: 1261965-83-6
M. Wt: 260.22 g/mol
InChI Key: IIWUVEYUJBGMLE-UHFFFAOYSA-N
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Description

2-Fluoro-5-(3,4-methylenedioxyphenyl)benzoic acid is an organic compound with the molecular formula C14H9FO4 It is characterized by the presence of a fluorine atom at the second position and a methylenedioxyphenyl group at the fifth position of the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(3,4-methylenedioxyphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and an organoboron reagent to form the carbon-carbon bond between the fluorobenzoic acid and the methylenedioxyphenyl group . The reaction conditions are generally mild, with the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(3,4-methylenedioxyphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methylenedioxy group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-Fluoro-5-(3,4-methylenedioxyphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials with specific properties, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(3,4-methylenedioxyphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methylenedioxyphenyl group can enhance the compound’s binding affinity and specificity towards its target, while the fluorine atom can influence its metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(3,4-methylenedioxyphenyl)benzoic acid
  • 2-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid
  • 2-Fluoro-6-(3,4-methylenedioxyphenyl)benzoic acid

Uniqueness

2-Fluoro-5-(3,4-methylenedioxyphenyl)benzoic acid is unique due to the specific positioning of the fluorine atom and the methylenedioxyphenyl group. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-11-3-1-8(5-10(11)14(16)17)9-2-4-12-13(6-9)19-7-18-12/h1-6H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWUVEYUJBGMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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